N-(1-cyano-2-naphthyl)acetamide
Description
N-(1-Cyano-2-naphthyl)acetamide is a naphthalene derivative featuring an acetamide group at the 2-position and a cyano (-CN) substituent at the 1-position of the naphthalene ring.
Properties
CAS No. |
6329-24-4 |
|---|---|
Molecular Formula |
C13H10N2O |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
N-(1-cyanonaphthalen-2-yl)acetamide |
InChI |
InChI=1S/C13H10N2O/c1-9(16)15-13-7-6-10-4-2-3-5-11(10)12(13)8-14/h2-7H,1H3,(H,15,16) |
InChI Key |
FDTWGIMHPCGOJX-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C2=CC=CC=C2C=C1)C#N |
Canonical SMILES |
CC(=O)NC1=C(C2=CC=CC=C2C=C1)C#N |
Other CAS No. |
6329-24-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Effects
The table below compares N-(1-cyano-2-naphthyl)acetamide with key structural analogs, highlighting substituent effects on molecular properties:
Key Observations:
- Electron-Withdrawing vs.
- Solubility: The morpholinoethyl group in the cytotoxic analog introduces water-solubility, whereas the cyano group may enhance solubility in polar aprotic solvents.
- Crystal Packing: Meta-substituted trichloro-acetamides exhibit varied crystal systems (monoclinic vs. triclinic), suggesting that substituent position and electronic effects critically influence solid-state geometry.
Physical and Toxicological Properties
- Hydrogen Bonding: Crystallographic data for N-(1-Naphthyl)acetoacetamide () reveals keto-enol tautomerism and N–H⋯O hydrogen bonding, which could stabilize the cyano analog’s crystal lattice .
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